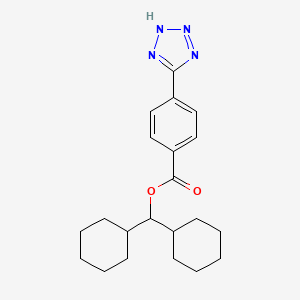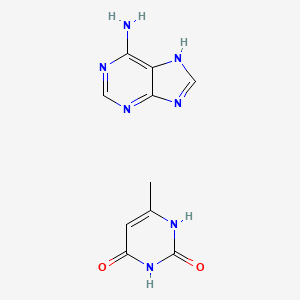
3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a bromobut-1-en-1-yl group attached to the benzopyran core
Méthodes De Préparation
The synthesis of 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one typically involves the reaction of a benzopyran derivative with a bromobut-1-en-1-yl halide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobut-1-en-1-yl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction Reactions: The double bond in the bromobut-1-en-1-yl group can be reduced to form the corresponding saturated derivative.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Biology: Benzopyran derivatives, including 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one, have been investigated for their potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved in the compound’s mechanism of action.
Comparaison Avec Des Composés Similaires
3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one can be compared with other benzopyran derivatives, such as:
3-(1-Chlorobut-1-en-1-yl)-1H-2-benzopyran-1-one: Similar in structure but with a chlorine atom instead of a bromine atom.
3-(1-Fluorobut-1-en-1-yl)-1H-2-benzopyran-1-one: Similar in structure but with a fluorine atom instead of a bromine atom.
3-(1-Iodobut-1-en-1-yl)-1H-2-benzopyran-1-one: Similar in structure but with an iodine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromobut-1-en-1-yl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
653597-79-6 |
|---|---|
Formule moléculaire |
C13H11BrO2 |
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
3-(1-bromobut-1-enyl)isochromen-1-one |
InChI |
InChI=1S/C13H11BrO2/c1-2-5-11(14)12-8-9-6-3-4-7-10(9)13(15)16-12/h3-8H,2H2,1H3 |
Clé InChI |
BDQXWVFHZKPQPB-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(C1=CC2=CC=CC=C2C(=O)O1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)



![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)

![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B12531488.png)
![2-{(E)-[(2-Methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12531505.png)
![4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile)](/img/structure/B12531510.png)
![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)
![4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12531543.png)

![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)
